5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide
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Description
The compound contains several functional groups including a benzothiazole, azetidine, phenyl, and furan ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the benzothiazole and phenyl rings, followed by the introduction of the azetidine and furan rings.Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The structure would likely be planar due to the presence of the aromatic rings.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the compound could potentially undergo a variety of reactions due to the presence of the various functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the various functional groups. For example, the compound could potentially have interesting optical properties due to the presence of the conjugated system of the benzothiazole and phenyl rings.Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound.
Future Directions
Future research could potentially focus on exploring the chemical and biological properties of the compound, as well as optimizing its synthesis.
Please note that this is a general analysis based on the structure of the compound and does not take into account any specific information about the compound. For a more detailed and accurate analysis, more specific information about the compound would be needed.
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-19-11-12-24(19)14-7-5-13(6-8-14)22-20(26)16-9-10-17(27-16)21-23-15-3-1-2-4-18(15)28-21/h1-10H,11-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCGUPHBAOSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide |
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